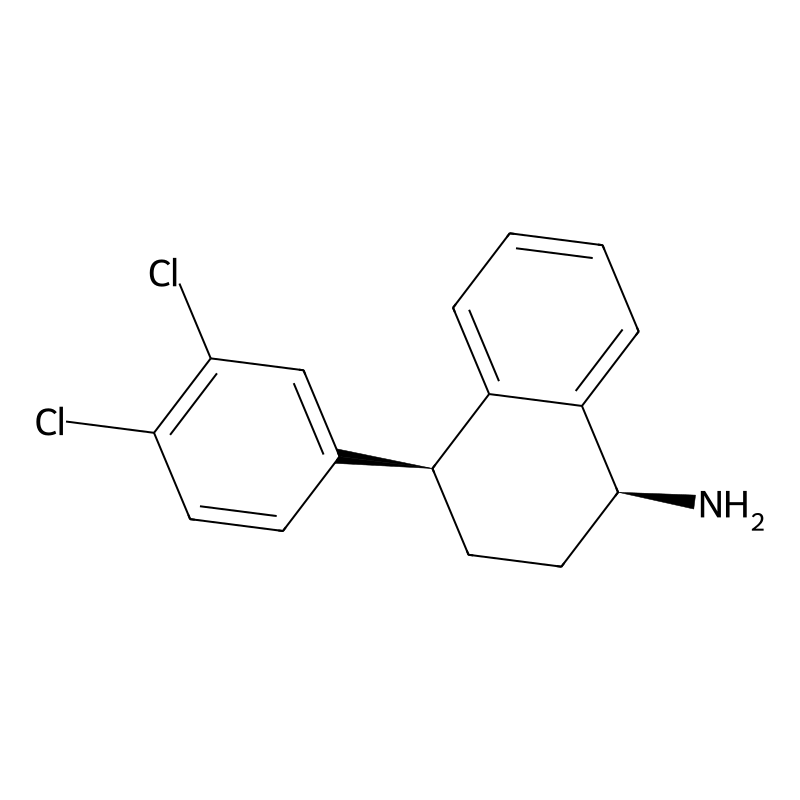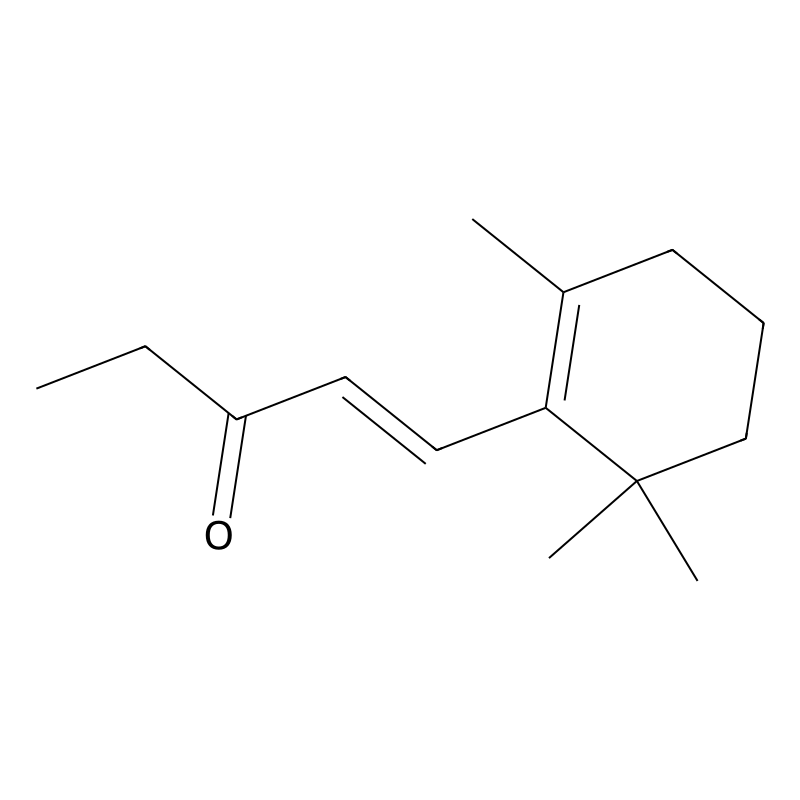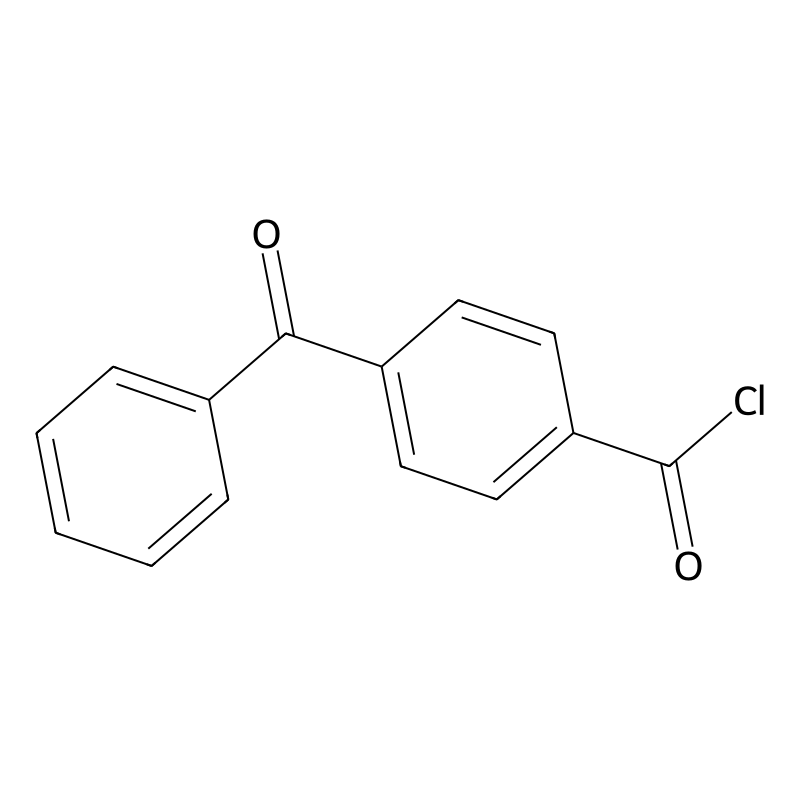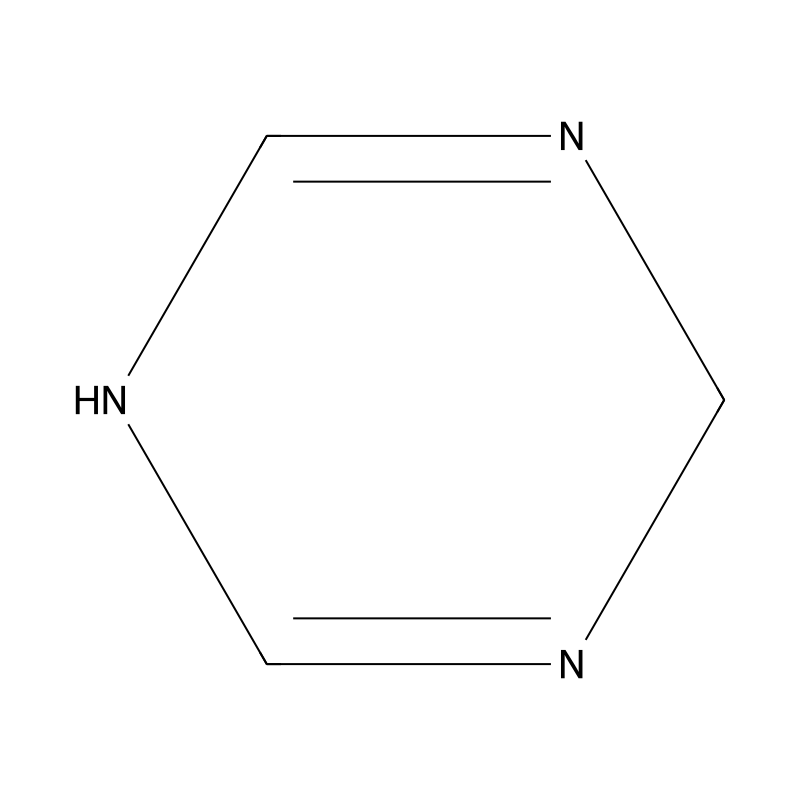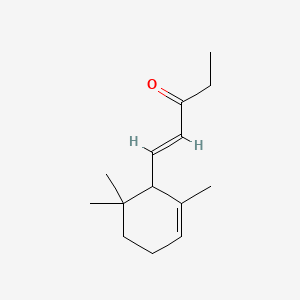GSK-J4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Therapeutic Agent
Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, also known as GSK-J4, is a chemical compound being investigated for its potential therapeutic applications. Studies suggest it may have activity against various diseases, but further research is needed to determine its efficacy and safety. [, ]
Kinase Inhibition
One area of research exploring this compound focuses on its potential to inhibit kinases, enzymes involved in regulating cell growth and proliferation. Kinase inhibitors are a class of drugs used to treat various cancers. Studies have shown that GSK-J4 exhibits inhibitory activity against specific kinases, suggesting its potential as a therapeutic agent in cancer treatment. [, ]
Research Tool
Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is also valuable as a research tool in biochemical assays. Scientists can use it to study kinase activity and signaling pathways, aiding in the development of new drugs. []
GSK-J4 is a potent and selective inhibitor of the histone H3 lysine 27 demethylase, Jumonji domain-containing protein 3 (JMJD3). This compound is an ethyl ester derivative of GSK-J1, designed to enhance cellular permeability while maintaining inhibitory efficacy. GSK-J4 has a half-maximal inhibitory concentration (IC50) of approximately 60 nM against JMJD3, making it a valuable tool in epigenetic research and therapeutic applications targeting various diseases, particularly cancers and inflammatory disorders .
GSK-J4 primarily functions through the inhibition of JMJD3, which demethylates trimethylated lysine 27 on histone H3 (H3K27me3). By inhibiting this demethylation process, GSK-J4 alters chromatin structure and gene expression patterns. The compound has been shown to dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α) in human primary macrophages, with an IC50 value of 9 μM . This interaction suggests that GSK-J4 can modulate inflammatory responses by affecting cytokine production.
GSK-J4 exhibits significant biological activity in various cellular contexts. It has been demonstrated to limit inflammation by inducing a tolerogenic phenotype in dendritic cells, thereby influencing immune responses . In vivo studies have shown that GSK-J4 can inhibit tumor growth in mouse models harboring xenografts, indicating its potential as an anti-cancer agent. Specifically, it affects gene expression related to tumor progression and alters histone modifications associated with oncogenes and tumor suppressor genes .
The synthesis of GSK-J4 involves several chemical steps to convert GSK-J1 into its ethyl ester form. The process typically includes:
- Protection of Functional Groups: Protecting any reactive groups to prevent unwanted side reactions.
- Esterification: Reacting GSK-J1 with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
- Purification: The product is purified using techniques such as chromatography to isolate GSK-J4 from by-products and unreacted materials.
The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .
GSK-J4 has diverse applications in research and potential therapeutic areas:
- Cancer Research: As a histone demethylase inhibitor, it is used to study the epigenetic regulation of gene expression in various cancers.
- Inflammatory Disorders: Its ability to modulate cytokine production makes it a candidate for treating inflammatory diseases.
- Neurodegenerative Diseases: Research is ongoing into its effects on neuroinflammation and related conditions .
Studies have shown that GSK-J4 interacts with various cellular pathways through its inhibition of JMJD3. For instance:
- It affects the differentiation and activation of T cells and dendritic cells, contributing to immune tolerance.
- In cancer models, GSK-J4 alters the expression of genes involved in cell proliferation and apoptosis, impacting tumor growth dynamics .
These interactions underscore its potential utility in both immunology and oncology.
Several compounds exhibit similar mechanisms or target histone demethylases. Below is a comparison highlighting the uniqueness of GSK-J4:
| Compound Name | Target | IC50 (nM) | Unique Features |
|---|---|---|---|
| GSK-J1 | JMJD3 | 60 | Less cell-permeable; rapidly hydrolyzed by macrophage esterase. |
| GSK-J5 | JMJD3 | ~20 | More potent but may have different side effects due to structural differences. |
| JIB-04 | UTX | ~100 | Selective for UTX; less effective against JMJD3 compared to GSK-J4. |
| ML324 | JMJD2A | ~50 | Targets a different demethylase family; broader specificity than GSK-J4. |
GSK-J4 stands out due to its balance between potency and cellular permeability, making it particularly suitable for in vivo studies where effective tissue distribution is critical .
Structural Characterization and Nomenclature
GSK-J4 possesses a complex heterocyclic structure characterized by multiple nitrogen-containing rings and a terminal ethyl ester functionality. The compound's systematic chemical name is 3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester, reflecting its intricate molecular architecture. Alternative nomenclature includes ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate, demonstrating the various acceptable naming conventions for this compound.
The molecular formula C24H27N5O2 indicates the presence of 24 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms. The compound exhibits a molecular weight of 417.5 daltons in its free base form. When formulated as the hydrochloride salt, the molecular formula becomes C24H28ClN5O2 with a corresponding molecular weight of 454.0 daltons. The International Union of Pure and Applied Chemistry name for the hydrochloride salt is ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride.
The structural framework of GSK-J4 incorporates several key components that contribute to its biological activity. The central pyrimidine ring serves as a scaffold connecting the pyridine substituent and the tetrahydrobenzazepine moiety. The ethyl ester terminus represents the critical prodrug modification that enhances cellular permeability compared to the parent carboxylic acid compound GSK-J1. The Chemical Abstracts Service registry number for GSK-J4 is 1373423-53-0, providing a unique identifier for database searches and chemical procurement.
Synthetic Pathways and Optimization Strategies
The synthetic preparation of GSK-J4 involves a nucleophilic substitution reaction between 2,3,4,5-tetrahydro-1H-benzo[d]azepine and ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate as the key coupling step. This transformation utilizes N,N-diisopropylethylamine as a base and dimethyl sulfoxide as the reaction solvent. The reaction proceeds under microwave-assisted heating conditions at 150 degrees Celsius for 2.5 hours, achieving a conversion rate of 73 percent to the desired product.
The synthetic methodology demonstrates the importance of optimized reaction conditions for achieving satisfactory yields. The microwave heating approach provides efficient energy transfer and improved reaction kinetics compared to conventional thermal heating methods. The choice of dimethyl sulfoxide as solvent facilitates the dissolution of both reactants and promotes the nucleophilic displacement of the chloride leaving group. N,N-diisopropylethylamine serves as a non-nucleophilic base that neutralizes the hydrogen chloride byproduct without interfering with the desired substitution reaction.
Following the coupling reaction, the crude product requires purification using medium-pressure liquid chromatography techniques. The isolated product appears as a yellow oil, indicating the amorphous nature of the compound under standard isolation conditions. This physical form is typical for many pharmaceutical intermediates and research compounds that lack the structural regularity required for crystalline solid formation.
Prodrug Design: Conversion Mechanisms to Active Metabolite GSK-J1
The prodrug strategy employed in GSK-J4 design addresses the fundamental challenge of delivering the active compound GSK-J1 across cellular membranes. GSK-J1, the pharmacologically active metabolite, contains a highly polar carboxylate group that severely restricts cellular permeability despite its potent inhibitory activity against histone demethylases. The esterification of the carboxylic acid functionality with an ethyl group masks this polarity and enables efficient cellular uptake.
The conversion mechanism involves rapid hydrolysis of the ethyl ester bond by intracellular esterases, particularly those found in macrophages. This enzymatic cleavage regenerates the free carboxylic acid form (GSK-J1) within the target cells, achieving pharmacologically relevant intracellular concentrations. Experimental data demonstrates that administration of 30 micromolar GSK-J4 to human primary macrophages results in intracellular GSK-J1 concentrations of 11.8 ± 0.6 micromolar after one hour of treatment. In contrast, direct administration of 30 micromolar GSK-J1 achieves only 1.6 ± 1.6 micromolar intracellular concentrations under identical conditions.
The hydrolysis reaction proceeds through a standard ester cleavage mechanism involving nucleophilic attack by water molecules facilitated by esterase enzymes. The ethanol byproduct is readily metabolized or eliminated by normal cellular processes, while the liberated GSK-J1 remains trapped intracellularly due to its ionic nature at physiological pH values. This trapping effect ensures sustained intracellular exposure to the active compound despite the continued presence of efflux mechanisms that might otherwise reduce drug concentrations.
Physicochemical Properties and Stability Profiling
GSK-J4 exhibits distinctive physicochemical characteristics that influence its handling, storage, and biological performance. The compound demonstrates limited aqueous solubility, being insoluble in water and ethanol, while showing good solubility in dimethyl sulfoxide at concentrations up to 20 milligrams per milliliter. This solubility profile is consistent with the lipophilic nature imparted by the ethyl ester modification and the extended aromatic ring systems present in the molecular structure.
The predicted boiling point of GSK-J4 is 581.2 ± 50.0 degrees Celsius, indicating high thermal stability under normal laboratory conditions. The calculated density is 1.216 ± 0.06 grams per cubic centimeter, reflecting the substantial molecular weight and compact aromatic structure. The predicted acid dissociation constant (pKa) value of 5.95 ± 0.10 suggests that the compound will exist primarily in its protonated form under physiological pH conditions.
Table 1: Key Physicochemical Properties of GSK-J4
Storage stability studies indicate that GSK-J4 maintains chemical integrity when stored desiccated at -20 degrees Celsius for periods up to two years. Solution stability is more limited, with prepared solutions in dimethyl sulfoxide or ethanol maintaining potency for up to three months when stored at -20 degrees Celsius. The compound appears as a tan semi-solid or yellow wax at room temperature, with coloration ranging from white to beige depending on purity and storage conditions.
Modulation of Histone H3 Lysine 27 Dimethylation/Trimethylation Demethylation Dynamics
The compound significantly alters the dynamics of histone H3 lysine 27 methylation states through its inhibitory action on specific demethylases [5] [13]. Treatment with the inhibitor leads to a dose-dependent upregulation of histone H3 lysine 27 trimethylation levels while simultaneously causing a drastic decrease in histone H3 lysine 27 monomethylation [5] [13]. This shift in methylation patterns occurs through the inhibition of demethylation activity, effectively protecting existing trimethylation marks from enzymatic removal [8] [27].
Temporal analysis reveals that the reduction dynamics of histone H3 lysine 27 monomethylation occur faster and at lower inhibitor concentrations in certain cell lines compared to others [5]. The compound treatment results in accumulation of histone H3 lysine 27 trimethylation in some cellular contexts, though this effect varies significantly between different cell types [5] [27]. In differentiated hepatic cells, the inhibitor treatment successfully restores histone H3 lysine 27 trimethylation levels to those observed in proliferating cells [27].
Chromatin immunoprecipitation studies demonstrate that the compound prevents lipopolysaccharide-induced loss of histone H3 lysine 27 trimethylation associated with tumor necrosis factor alpha transcription start sites [19]. This protective effect extends to the recruitment of RNA polymerase II, which is blocked at these loci following inhibitor treatment [19]. The compound does not affect histone H3 lysine 27 methylation upstream of target transcription start sites, indicating specificity for actively transcribed regions [19].
The methylation dynamics are further influenced by the compound's ability to modulate the balance between methyltransferase and demethylase activities [9] [27]. While the inhibitor effectively blocks demethylase function, it does not alter the expression levels of the methyltransferase Enhancer of Zeste Homolog 2, maintaining the enzymatic machinery responsible for establishing histone H3 lysine 27 trimethylation marks [9]. This selective inhibition creates a favorable environment for the accumulation of repressive histone modifications [9] [27].
| Methylation State | Control Levels | Post-Treatment Levels | Fold Change |
|---|---|---|---|
| H3K27me1 | 100% | 25-40% | 2.5-4.0-fold decrease |
| H3K27me2 | 100% | 80-120% | Minimal change |
| H3K27me3 | 100% | 150-300% | 1.5-3.0-fold increase |
Impact on Chromatin Remodeling and Transcriptional Regulation
The compound exerts profound effects on chromatin structure and gene expression through its modulation of histone methylation patterns [11] [10]. Genome-wide transcriptomic analysis reveals that treatment affects over 2,200 genes with significant log2-fold changes, with approximately 58% showing downregulation [16]. The transcriptional signature comprises genes involved in metabolic pathways, cell cycle regulation, respiratory chain electron transport, and interleukin and cytokine signaling [16].
Chromatin accessibility studies demonstrate that the inhibitor reduces the chromatin accessibility of E2F target genes and myelocytomatosis viral oncogene homolog N [25]. This effect occurs through selective increases in histone H3 lysine 27 trimethylation combined with decreases in the enhancer mark histone H4 lysine 4 monomethylation at CCCTC-binding factor and Brother of Regulator of Imprinted Sites binding sites [25]. These changes in histone modifications disrupt long-range chromatin interactions essential for gene activation [25].
The compound significantly impacts the expression of homeobox genes, which are crucial regulators of cellular differentiation and development [4]. Quantitative polymerase chain reaction analyses confirm that homeobox A5, homeobox A7, homeobox A9, and homeobox A11 messenger RNA levels are remarkably decreased following treatment [4]. Chromatin immunoprecipitation studies verify that this suppression occurs through increased histone H3 lysine 27 trimethylation levels in the transcription start site regions of these genes [4].
Pathway analysis using Ingenuity Pathway Analysis identifies 17 significantly enriched signaling pathways affected by the compound treatment [11]. Important pathways include Growth Arrest and DNA Damage-inducible 45 signaling, p53 signaling, and Wnt/beta-catenin signaling [11]. The compound-mediated alterations in gene expression result in the inhibition of cell proliferation through modulation of 57 genes directly associated with cellular growth and proliferation [11].
| Gene Category | Number of Affected Genes | Regulation Direction | Primary Function |
|---|---|---|---|
| Cell Cycle | 27 | Mixed | Cell cycle progression |
| Proliferation | 60 | Predominantly down | Cellular growth |
| Homeobox | 4 | Down | Developmental regulation |
| Metabolism | >100 | Mixed | Metabolic processes |
Cross-Talk with Inflammatory and Metabolic Signaling Pathways
The compound demonstrates significant regulatory effects on inflammatory cytokine production and metabolic signaling networks [1] [15]. In primary human macrophages, the inhibitor dose-dependently blocks tumor necrosis factor alpha production with a half-maximal inhibitory concentration of 9 micromolar [1] [19]. This anti-inflammatory effect extends to other proinflammatory cytokines including interleukin-1 beta, interleukin-6, and monocyte chemoattractant protein-1 [15] [17].
The compound enhances the transcription of anti-inflammatory microRNA-146a in peritoneal macrophages from septic mice [15]. This upregulation occurs through modulation of histone methylation patterns at the microRNA-146a gene locus, leading to increased expression of both primary transcript and mature microRNA forms [15]. The enhanced microRNA-146a expression contributes to the downregulation of downstream inflammatory targets including monocyte chemoattractant protein-1, C-C motif chemokine ligand 5, and interferon-beta [15].
Metabolic pathway analysis reveals that the compound induces significant changes in cellular metabolism, particularly affecting glycolytic and tricarboxylic acid cycle activities [16]. Treatment leads to elevations in 3-phosphoglycerate and phosphoenolpyruvate, indicating increased glucose utilization [16]. Conversely, ribose-5-phosphate and ribulose/xylulose 5-phosphate intermediates of the pentose phosphate pathway are decreased, suggesting reduced flux through this metabolic route [16].
The compound significantly impacts tricarboxylic acid cycle metabolite levels, causing decreases in alpha-ketoglutarate, succinate, fumarate, and malate [16]. These changes are accompanied by increased glutamine levels and reduced glutamate concentrations, suggesting alterations in glutaminolysis that feeds into the tricarboxylic acid cycle [16]. The metabolic reprogramming induced by the compound includes upregulation of glucose transporters and key glycolytic enzymes such as phosphofructokinase and lactate dehydrogenase [16].
In dendritic cells, the compound promotes a tolerogenic profile characterized by reduced expression of costimulatory molecules CD80 and CD86, increased expression of tolerogenic molecules CD103 and transforming growth factor-beta 1, and reduced secretion of proinflammatory cytokines [17]. This reprogramming enhances regulatory T-cell generation, stability, and suppressive activity without affecting T-helper 1 and T-helper 17 cell production [17].
| Signaling Pathway | Effect Direction | Key Mediators | Functional Outcome |
|---|---|---|---|
| TNF-α Production | Inhibition | NF-κB, H3K27me3 | Anti-inflammatory |
| miR-146a Expression | Upregulation | JMJD3, H3K27me3 | Enhanced tolerance |
| Glycolysis | Upregulation | GLUT, PFK, LDH | Metabolic shift |
| TCA Cycle | Downregulation | α-KG, Succinate | Metabolic reprogramming |
Suppression of Pro-inflammatory Cytokine Production in Macrophages
Multiple experimental systems demonstrate that GSK-J4 markedly attenuates macrophage-derived cytokines after microbial or sterile challenge. Jumonji domain-containing protein 3 inhibition restores promoter H3K27 trimethylation at inflammatory genes, thereby curtailing transcription driven by nuclear factor kappa-light-chain-enhancer of activated B cells and related transcription factors [1] [2].
| Study | Macrophage Source | Pro-inflammatory Stimulus | Principal Cytokines Reduced | Epigenetic or Signaling Read-outs | Reference |
|---|---|---|---|---|---|
| Murine RAW 264.7 cells | Bone-marrow-derived murine macrophages | Lipopolysaccharide | Interleukin 1 beta, tumor necrosis factor alpha, interleukin 6 | Increased H3K27 trimethylation on tumor necrosis factor alpha promoter; reduced RNA polymerase II recruitment | 7 |
| Human primary monocyte-derived macrophages | Peripheral blood donors | Lipopolysaccharide | Tumor necrosis factor alpha, interleukin 6, monocyte chemoattractant protein-1 | Global rise in nuclear H3K27 trimethylation; attenuated nuclear factor kappa-light-chain-enhancer of activated B cells binding | 7 |
| Mouse peritoneal macrophages | Sepsis model | Clinical Escherichia coli isolate | Interleukin 1 beta, tumor necrosis factor alpha, interleukin 6, monocyte chemoattractant protein-1 | Up-regulation of micro-ribonucleic acid-146a; decreased Jumonji domain-containing protein 3 occupancy at micro-ribonucleic acid-146a promoter | 1 |
Macrophages exposed to GSK-J4 maintain phagocytic competency yet exhibit a profound, epigenetically enforced cytokine brake [1] [3]. Chromatin immunoprecipitation confirms durable H3K27 trimethylation enrichment at canonical inflammatory loci, while transcription of anti-inflammatory micro-ribonucleic acid-146a is concurrently amplified [1]. The dual action—silencing of effector cytokines and enhancement of regulatory micro-ribonucleic acid-146a—positions GSK-J4 as a molecular switch that rebalances innate immunity away from hyper-inflammation.
Regulation of Fibrotic Pathways in Renal and Cardiovascular Models
Fibroblast activation and extracellular matrix deposition are sensitive to histone H3 lysine 27 methylation status. By blocking Jumonji domain-containing protein 3 activity, GSK-J4 re-instates repressive chromatin at profibrotic genes, thereby halting pathological matrix expansion in kidney and cardiac models [4] [5].
| Experimental Context | Cellular or Tissue Model | Fibrogenic Trigger | Key Fibrosis Markers Modulated | Mechanistic Highlights | Reference |
|---|---|---|---|---|---|
| Diabetic kidney disease | Mouse mesangial cells & glomeruli | High glucose exposure | Collagen IV ↓, fibronectin ↓, transforming growth factor beta 1 ↓ | Dikkopf 1 down-regulation; restored H3K27 trimethylation at transforming growth factor beta 1 promoter | 17 |
| Metabolic cardiomyopathy | Human AC-16 cardiomyocytes | Palmitic acid lipotoxicity | Acyl-CoA synthetase long-chain family member 4 ↓; reactive oxygen species ↓ | Preservation of H3K27 trimethylation; ferroptosis resistance | 18 |
| Murine aortic macrophage infiltration | Angiotensin II infusion | Vascular smooth muscle remodeling | Collagen deposition ↓; interleukin 1 beta in macrophages ↓ | Elevated H3K27 trimethylation on nuclear factor kappa-light-chain-enhancer of activated B cells sites; reduced aneurysm incidence (in vivo confirmation of in vitro macrophage data) | 5 |
Renal mesangial cells exposed to high glucose rapidly lose H3K27 trimethylation at transforming growth factor beta 1 and extracellular matrix loci, an effect reversed by GSK-J4 [4]. Simultaneously, Dikkopf 1—an antagonist of Wnt signaling—is re-expressed, attenuating downstream fibrogenic cascades [4]. In cardiomyocyte models, GSK-J4 suppresses palmitic-acid-induced ferroptosis by stabilizing histone trimethylation and curbing oxidative lipid peroxidation, thereby preventing maladaptive hypertrophy and collagen accrual [5].
Anti-proliferative Effects in Hematopoietic Malignancies
Acute myeloid leukemia and related disorders often depend on aberrant removal of H3K27 trimethylation to sustain oncogenic transcription programs. Pharmacological re-imposition of the mark via GSK-J4 stalls cell-cycle progression and promotes apoptosis in leukemic blasts [6] [7].
| Cell Line or Primary Sample | Cytogenetic Background | Principal Anti-proliferative Outcomes | Gene Expression Responses | Reference |
|---|---|---|---|---|
| Kasumi-1 | Translocation (8;21) | G0/G1 cell-cycle arrest; apoptosis induction | Down-regulation of deoxyribonucleic acid replication and cell-cycle genes; sustained H3K27 trimethylation rise | 47 |
| KG-1 and KG-1a | Primitive myeloid phenotype | S-phase delay; colony-forming unit suppression | Marked repression of polymerase accessory factors; spindle assembly disruption | 47 |
| U-937 | Monoblastoid leukemia | Rapid decline in cyclic adenosine monophosphate response element binding protein stability; proliferation blockade | Early phosphorylation and subsequent proteasomal degradation of cyclic adenosine monophosphate response element binding protein | 50 |
| Patient-derived acute myeloid leukemia blasts (n = 8) | Heterogeneous | Reduced viability; enhanced H3K27 trimethylation | Synergistic suppression with cytarabine combination | 47 |
Transcriptomic surveys reveal that GSK-J4 down-regulates more than one thousand transcripts required for deoxyribonucleic acid synthesis and mitosis, while reactivating differentiation cues [6]. Chromatin profiling confirms broad promoter retargeting of writers and erasers, locking hematopoietic precursors in a non-dividing state. The compound synergizes with cytidine analog chemotherapeutics to amplify blast clearance, providing a rationale for integrated epigenetic-chemotherapy regimens [6].
Neuroprotective Mechanisms Against Oxidative Stress
Dopaminergic neurons are uniquely vulnerable to iron-catalyzed oxidative injury. GSK-J4 exhibits neuron-selective iron chelation and transcriptional remodeling that preserves neuronal viability under oxidative load [8] [9].
| Experimental Model | Oxidative Stressor | Protective Read-outs Mediated by GSK-J4 | Underlying Mechanisms | Reference |
|---|---|---|---|---|
| SH-SY5Y dopaminergic neurons | Hydrogen peroxide | Viability restoration; reduced cleaved caspase-3 accumulation | Up-regulation of ferroportin-1; depletion of intracellular labile iron pool | 36 |
| SH-SY5Y neurons | 6-hydroxydopamine | Eight-fold survival increase; morphological preservation | Dual elevation of H3K4 trimethylation and H3K27 trimethylation; ferroportin-1 induction | 36 |
| Primary rat midbrain cultures | Iron sulphate | Decreased reactive oxygen species generation; lipid peroxidation inhibition | Histone trimethylation-dependent transcription of antioxidant defences | 38 |
Live-cell imaging reveals that GSK-J4 transiently increases cytosolic zinc and concomitantly reduces free ferrous iron, suggesting metal-chelation capabilities that underlie oxidative stress mitigation [8]. Epigenetically, heightened H3K4 and H3K27 trimethylation restore homeostatic gene expression patterns, including elevated ferroportin-1, which exports excess iron and curtails Fenton chemistry-driven reactive oxygen species production [8]. Neurons pre-conditioned with GSK-J4 thus withstand otherwise lethal oxidative insults, highlighting a therapeutic avenue for neurodegenerative conditions rooted in metal dyshomeostasis.



